2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
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Overview
Description
2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol is a complex organic compound that features a quinoline ring system attached to an oxane (tetrahydropyran) ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a hydroxymethylated oxane precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bonds between the quinoline and oxane rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and quality. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as aldehydes, carboxylic acids, ethers, and esters. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or interact with enzyme active sites, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Hydroxymethylfurfural: A furan derivative with hydroxymethyl groups.
Tris (hydroxymethyl)aminomethane: A commonly used buffer in biochemical research.
2-Hydroxymethyl-15-crown-5: A crown ether with hydroxymethyl groups
Uniqueness
2-(Hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol is unique due to its combination of a quinoline ring and an oxane ring with multiple hydroxyl groups. This structure provides a versatile platform for chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXDESAZVPVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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